molecular formula C11H13NO3 B13003435 Amino-chroman-3-yl-acetic acid

Amino-chroman-3-yl-acetic acid

Cat. No.: B13003435
M. Wt: 207.23 g/mol
InChI Key: ZCNPCZAZVQYJEA-UHFFFAOYSA-N
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Description

Amino-chroman-3-yl-acetic acid is a compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-chroman-3-yl-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formylchromone with glycine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Amino-chroman-3-yl-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted this compound derivatives .

Scientific Research Applications

Amino-chroman-3-yl-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Amino-chroman-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-chroman-3-yl-acetic acid is unique due to its specific substitution pattern and the presence of both amino and acetic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Biological Activity

Amino-chroman-3-yl-acetic acid (ACAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of chroman derivatives, which are known for their wide range of pharmacological properties. The synthesis typically involves the condensation of chroman derivatives with amino acids or their derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups.

Biological Activities

1. Antimicrobial Activity

ACAA has demonstrated significant antimicrobial properties against various bacterial strains. A study reported that derivatives of chroman-3-yl-acetic acid exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

2. Acetylcholinesterase Inhibition

ACAA also shows promise as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The compound exhibited an inhibition rate of 48.25% at a concentration of 100 µM, indicating its potential as a therapeutic agent for cognitive disorders .

3. Antioxidant Activity

The antioxidant capacity of ACAA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that ACAA can effectively scavenge free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies

Case Study 1: Neuroprotective Effects

In a study involving neuroblastoma cell lines, ACAA was shown to improve cell viability under oxidative stress conditions induced by β-amyloid peptide exposure. The compound reduced apoptosis markers and increased the expression of neuroprotective proteins, suggesting its potential in Alzheimer's disease management .

Case Study 2: Anti-inflammatory Properties

Research has indicated that ACAA possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This activity was linked to the modulation of NF-kB signaling pathways, highlighting its potential for treating inflammatory diseases .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-2-(3,4-dihydro-2H-chromen-3-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c12-10(11(13)14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10H,5-6,12H2,(H,13,14)

InChI Key

ZCNPCZAZVQYJEA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(C(=O)O)N

Origin of Product

United States

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